molecular formula C19H22N2O2S B2866179 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903684-69-4

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2866179
CAS No.: 1903684-69-4
M. Wt: 342.46
InChI Key: ZIXUMBPZMPDHDS-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

The synthesis of heterocyclic compounds derived from pyrazolopyridine and pyridotriazine demonstrates significant antiviral activity, including anti-HSV1 and anti-HAV-MBB, highlighting their potential in developing new antiviral agents (Attaby et al., 2006). Similarly, Schiff bases and azetidinones derived from isonocotinyl hydrazone show promise as antidepressant and nootropic agents, further expanding the therapeutic applications of related chemical structures (Thomas et al., 2016).

Cholesterol Absorption Inhibition

One study on 2-azetidinone derivatives, specifically SCH 58235, reports potent oral activity in inhibiting cholesterol absorption, presenting a pathway to manage cholesterol levels effectively (Rosenblum et al., 1998).

Antibacterial Activity

Research on piperidine-containing pyrimidine imines and thiazolidinones under microwave-assisted synthesis reveals their appreciable antibacterial properties, indicating their utility in combating bacterial infections (Merugu et al., 2010).

Antitubercular and Antioxidant Activities

Novel pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities, showing effective antimicrobial properties against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Novel Synthetic Routes and Ligand Preparation

Studies have also focused on novel synthetic routes for preparing phenyl-substituted pyridines and pincer ligands from 2-azetidinones, contributing to advancements in chemical synthesis methodologies and the preparation of complex molecules for various applications, including catalysis and material science (Casarrubios et al., 2015).

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(2)24-18-7-5-15(6-8-18)10-19(22)21-12-17(13-21)23-16-4-3-9-20-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXUMBPZMPDHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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